molecular formula C18H29NO4 B1261376 N-({(1r,2s)-3-Oxo-2-[(2z)-Pent-2-En-1-Yl]cyclopentyl}acetyl)-L-Isoleucine

N-({(1r,2s)-3-Oxo-2-[(2z)-Pent-2-En-1-Yl]cyclopentyl}acetyl)-L-Isoleucine

Cat. No. B1261376
M. Wt: 323.4 g/mol
InChI Key: IBZYPBGPOGJMBF-QPERPISQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(+)-7-isojasmonyl]-L-isoleucine is an L-isoleucine derivative resulting from the formal condensation of the carboxy group of (+)-7-isojasmonic acid with the amino group of L-isoleucine. It has a role as a member of jasmonates and a plant metabolite. It is a L-isoleucine derivative, a N-acyl-L-alpha-amino acid and a fatty amide. It derives from a (+)-7-isojasmonic acid. It is a conjugate acid of a N-[(+)-7-isojasmonyl]-L-isoleucinate.

Scientific Research Applications

Structural and Conformational Analysis

Research on diastereoisomeric molecular compounds involving N-acetyl-L-isoleucine has been conducted to understand their structural and conformational properties. Yajima et al. (2009) discovered that N-acetyl-L-isoleucine (Ac-L-Ile) forms a molecular compound with N-acetyl-D-alloisoleucine (Ac-D-aIle) through strong and weak hydrogen bonds. This compound exhibits unique packing and recrystallization characteristics, indicating its potential for further structural studies and applications in molecular engineering (Yajima, Kimura, Nakakoji, Horikawa, Tokuyama, & Shiraiwa, 2009).

Reactions with Other Compounds

Investigations into the reactions of amino acids, including N-acetyl-L-isoleucine, with other compounds have provided insights into their chemical behavior and potential applications. For instance, Appleton et al. (1989) studied the reactions of cis-Pt(NH3)2(H2O)22+ with amino acids containing a thiol group, including N-acetyl-L-cysteine. The research highlighted the formation of dinuclear complexes and the slow loss of ammonia from these complexes, providing a basis for understanding the chemical interactions and potential uses of these amino acids in various fields (Appleton, Connor, Hall, & Prenzler, 1989).

Synthesis of Conjugates

Efforts have also been made in synthesizing conjugates involving isoleucine. Ogawa & Kobayashi (2008) developed a method for synthesizing the isoleucine conjugate of epi-jasmonic acid, indicating the potential of N-({(1r,2s)-3-Oxo-2-[(2z)-Pent-2-En-1-Yl]cyclopentyl}acetyl)-L-Isoleucine in synthesizing complex organic compounds. This synthesis pathway could be valuable in the production of pharmaceuticals and other organic compounds (Ogawa & Kobayashi, 2008).

properties

Product Name

N-({(1r,2s)-3-Oxo-2-[(2z)-Pent-2-En-1-Yl]cyclopentyl}acetyl)-L-Isoleucine

Molecular Formula

C18H29NO4

Molecular Weight

323.4 g/mol

IUPAC Name

(2S,3S)-3-methyl-2-[[2-[(1R,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetyl]amino]pentanoic acid

InChI

InChI=1S/C18H29NO4/c1-4-6-7-8-14-13(9-10-15(14)20)11-16(21)19-17(18(22)23)12(3)5-2/h6-7,12-14,17H,4-5,8-11H2,1-3H3,(H,19,21)(H,22,23)/b7-6-/t12-,13+,14-,17-/m0/s1

InChI Key

IBZYPBGPOGJMBF-QPERPISQSA-N

Isomeric SMILES

CC/C=C\C[C@H]1[C@H](CCC1=O)CC(=O)N[C@@H]([C@@H](C)CC)C(=O)O

Canonical SMILES

CCC=CCC1C(CCC1=O)CC(=O)NC(C(C)CC)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-({(1r,2s)-3-Oxo-2-[(2z)-Pent-2-En-1-Yl]cyclopentyl}acetyl)-L-Isoleucine
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N-({(1r,2s)-3-Oxo-2-[(2z)-Pent-2-En-1-Yl]cyclopentyl}acetyl)-L-Isoleucine
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N-({(1r,2s)-3-Oxo-2-[(2z)-Pent-2-En-1-Yl]cyclopentyl}acetyl)-L-Isoleucine
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N-({(1r,2s)-3-Oxo-2-[(2z)-Pent-2-En-1-Yl]cyclopentyl}acetyl)-L-Isoleucine
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N-({(1r,2s)-3-Oxo-2-[(2z)-Pent-2-En-1-Yl]cyclopentyl}acetyl)-L-Isoleucine
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N-({(1r,2s)-3-Oxo-2-[(2z)-Pent-2-En-1-Yl]cyclopentyl}acetyl)-L-Isoleucine

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